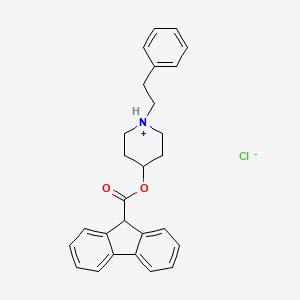
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a phenethyl group and a fluorenecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride typically involves the following steps:
Formation of N-Phenethylpiperidine: This step involves the reaction of piperidine with phenethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Introduction of the Fluorenecarboxylate Group: The N-phenethylpiperidine is then reacted with fluorenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane (DCM).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenecarboxylate moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including analgesics and anesthetics.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and sedation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: Another intermediate in the synthesis of fentanyl.
Fentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenethyl group, and fluorenecarboxylate moiety makes it a valuable compound for research and development in medicinal chemistry.
Propriétés
Numéro CAS |
63957-03-9 |
|---|---|
Formule moléculaire |
C27H28ClNO2 |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
[1-(2-phenylethyl)piperidin-1-ium-4-yl] 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C27H27NO2.ClH/c29-27(26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)30-21-15-18-28(19-16-21)17-14-20-8-2-1-3-9-20;/h1-13,21,26H,14-19H2;1H |
Clé InChI |
FHAFDHUYIWKBCE-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCC1OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)CCC5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


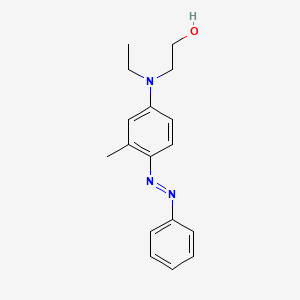
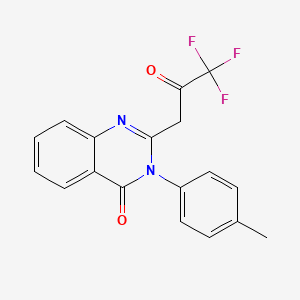
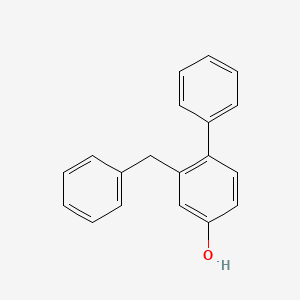
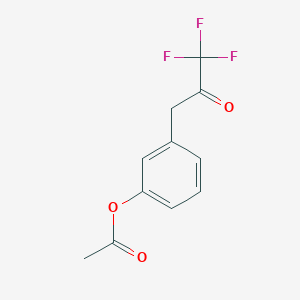
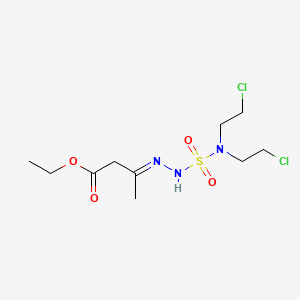
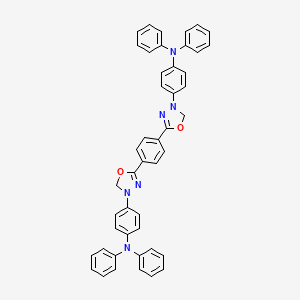
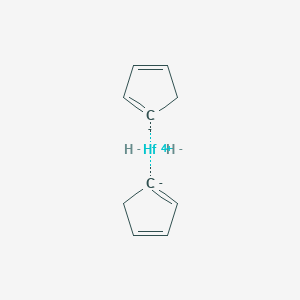


![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)

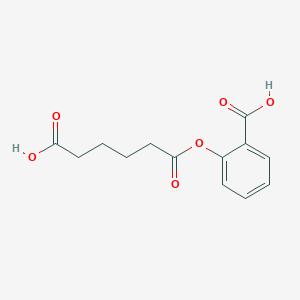
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
